![molecular formula C11H8N4OS B12944057 N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 93355-73-8](/img/structure/B12944057.png)
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound that features a thiadiazole ring fused with a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-amino-5-(cyanomethyl)-1,3,4-thiadiazole with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzamides.
Applications De Recherche Scientifique
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide has been explored for various scientific research applications:
Mécanisme D'action
The mechanism of action of N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide varies depending on its application:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis, leading to cell lysis and death.
Anticancer Activity: It inhibits key enzymes involved in cell division, thereby preventing the proliferation of cancer cells.
Corrosion Inhibition: It adsorbs onto the metal surface, forming a protective film that prevents oxidative degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(cyanomethyl)benzamide
- N-(5-chloro-1,3,4-thiadiazol-2-yl)benzamide
- N-(1H-tetrazol-5-yl)methylbenzamide
Uniqueness
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both a thiadiazole ring and a benzamide moiety, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
93355-73-8 |
|---|---|
Formule moléculaire |
C11H8N4OS |
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C11H8N4OS/c12-7-6-9-14-15-11(17-9)13-10(16)8-4-2-1-3-5-8/h1-5H,6H2,(H,13,15,16) |
Clé InChI |
NISAFDFAASAHFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




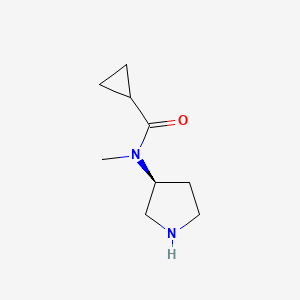
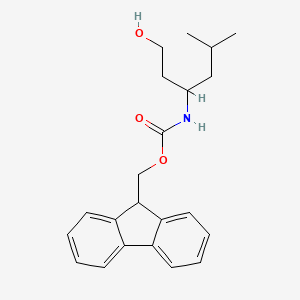
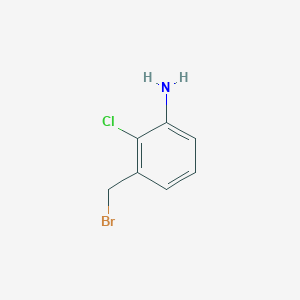
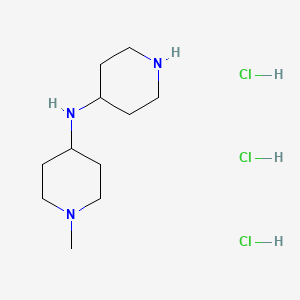
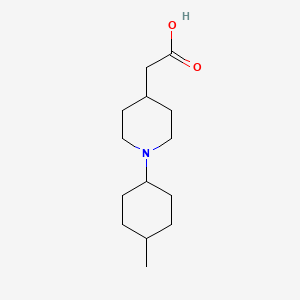
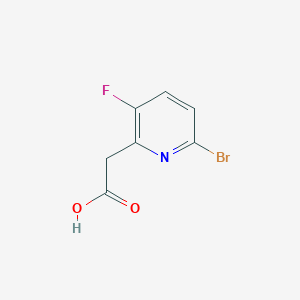
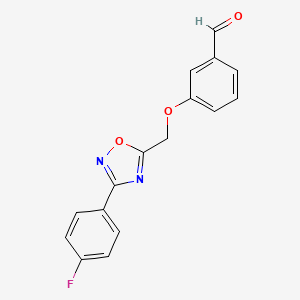
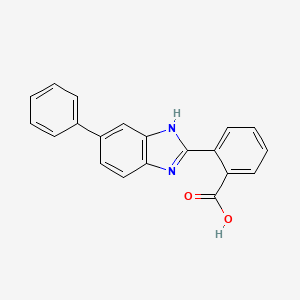
![Propan-2-Yl ~{n}-[(2~{s},4~{r})-1-Ethanoyl-6-(Furan-2-Yl)-2-Methyl-3,4-Dihydro-2~{h}-Quinolin-4-Yl]carbamate](/img/structure/B12944042.png)
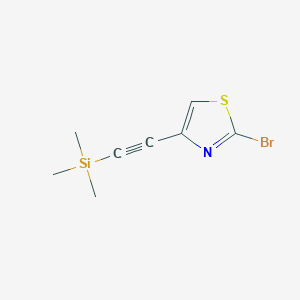

![2-Methyl-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B12944056.png)
